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molecular formula C7H11NO5 B1452297 2-Oxa-6-azaspiro[3.3]heptane oxalate CAS No. 1159599-99-1

2-Oxa-6-azaspiro[3.3]heptane oxalate

Cat. No. B1452297
M. Wt: 189.17 g/mol
InChI Key: KOUVDKDABFOPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957073B2

Procedure details

A mixture of 6-(toluene-4-sulfonyl)-2-oxa-6-aza-spiro[3.3]heptane (128) (1.27 g, 5 mmol) in MeOH (10 mL) was added magnesium chips. The mixture was reacted using ultrasound at RT for 20 mins. Oxalic acid was added and the mixture was stirred for 15 min, then concentrated to give oxalate salt (129) (1.06 g, 3.68 mmol, yield: 73.6%).
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.6%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([N:10]2[CH2:16][C:12]3([CH2:15][O:14][CH2:13]3)[CH2:11]2)(=O)=O)=CC=1.[Mg].[C:19]([OH:24])(=[O:23])[C:20]([OH:22])=[O:21]>CO>[C:19]([OH:24])(=[O:23])[C:20]([OH:22])=[O:21].[CH2:13]1[C:12]2([CH2:16][NH:10][CH2:11]2)[CH2:15][O:14]1 |f:4.5|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CC2(COC2)C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted
CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
for 20 mins
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C(=O)O)(=O)O.C1OCC12CNC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.68 mmol
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08957073B2

Procedure details

A mixture of 6-(toluene-4-sulfonyl)-2-oxa-6-aza-spiro[3.3]heptane (128) (1.27 g, 5 mmol) in MeOH (10 mL) was added magnesium chips. The mixture was reacted using ultrasound at RT for 20 mins. Oxalic acid was added and the mixture was stirred for 15 min, then concentrated to give oxalate salt (129) (1.06 g, 3.68 mmol, yield: 73.6%).
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.6%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([N:10]2[CH2:16][C:12]3([CH2:15][O:14][CH2:13]3)[CH2:11]2)(=O)=O)=CC=1.[Mg].[C:19]([OH:24])(=[O:23])[C:20]([OH:22])=[O:21]>CO>[C:19]([OH:24])(=[O:23])[C:20]([OH:22])=[O:21].[CH2:13]1[C:12]2([CH2:16][NH:10][CH2:11]2)[CH2:15][O:14]1 |f:4.5|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CC2(COC2)C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted
CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
for 20 mins
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C(=O)O)(=O)O.C1OCC12CNC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.68 mmol
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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